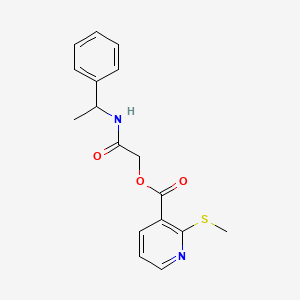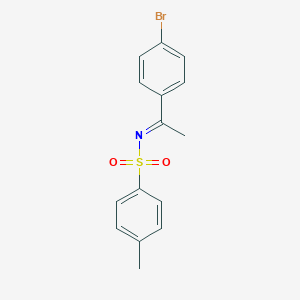![molecular formula C10H13NO3 B13366850 (3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B13366850.png)
(3S,4R)-4-[(4-hydroxyphenyl)amino]oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields of scientific research. This compound features a tetrahydrofuran ring substituted with a hydroxyphenylamino group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxyaniline and a suitable tetrahydrofuran derivative.
Reaction Conditions: The key step involves the nucleophilic substitution of the hydroxyaniline on the tetrahydrofuran ring. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted tetrahydrofuran derivatives
Scientific Research Applications
(3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyphenylamino group can form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-((4-Methoxyphenyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Chlorophenyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Nitrophenyl)amino)tetrahydrofuran-3-ol
Uniqueness
(3S,4R)-4-((4-Hydroxyphenyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
(3S,4R)-4-(4-hydroxyanilino)oxolan-3-ol |
InChI |
InChI=1S/C10H13NO3/c12-8-3-1-7(2-4-8)11-9-5-14-6-10(9)13/h1-4,9-13H,5-6H2/t9-,10-/m1/s1 |
InChI Key |
PDSPUEWLUANPAF-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NC2=CC=C(C=C2)O |
Canonical SMILES |
C1C(C(CO1)O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
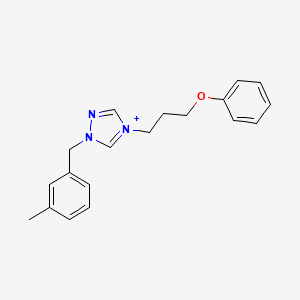
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
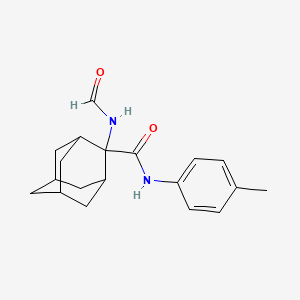
![6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B13366789.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
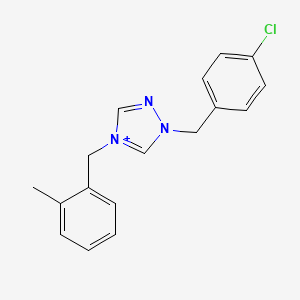
![3-Ethyl-8-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13366807.png)
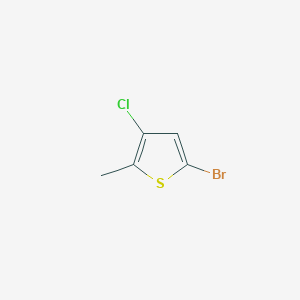

methanol](/img/structure/B13366824.png)
